![molecular formula C15H12ClN3 B1457597 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine CAS No. 664966-77-2](/img/structure/B1457597.png)
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine
Overview
Description
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine, also known as CPPA, is an organic compound that is widely used in scientific research. It is a member of the pyrazol-5-amine family and is characterized by its unique chemical structure and properties. CPPA is used in a variety of laboratory experiments and scientific studies, such as in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
Scientific Research Applications
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research. It is used in the synthesis of new compounds, such as drugs and other organic compounds. It is also used to study the biochemical and physiological effects of various compounds. In addition, it is used in the development of new drugs, such as anticonvulsants and anti-inflammatory agents.
Mechanism Of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory molecules. In addition, 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine has been shown to interact with the serotonin receptor and has been suggested to have a role in modulating the activity of this receptor.
Biochemical And Physiological Effects
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of certain cancer cells. It has also been shown to have anti-convulsant and anti-anxiety effects, as well as to reduce the symptoms of depression.
Advantages And Limitations For Lab Experiments
The use of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is highly stable, and its effects can be easily monitored. However, there are also some limitations to its use in laboratory experiments. It is a toxic compound, and it can be difficult to accurately measure its effects. In addition, its effects may vary depending on the concentration of the compound and the specific experimental conditions.
Future Directions
The future of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine in scientific research is promising. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, more research is needed to determine its efficacy in the development of new drugs and to explore its potential applications in other areas of science. Finally, research is needed to determine the most effective ways to synthesize 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine and to optimize its use in laboratory experiments.
properties
IUPAC Name |
2-(4-chlorophenyl)-4-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-6-8-13(9-7-12)19-15(17)14(10-18-19)11-4-2-1-3-5-11/h1-10H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWQAPRMDPQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.